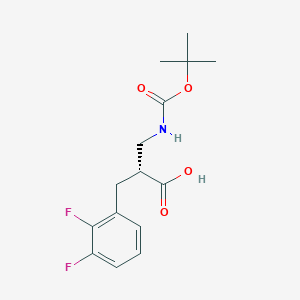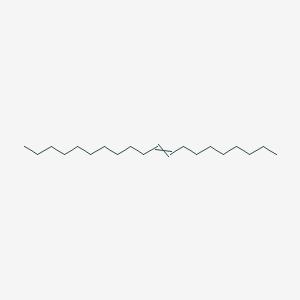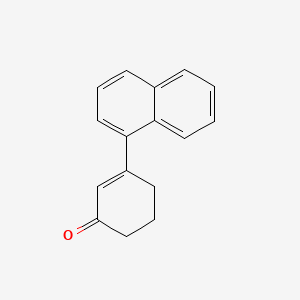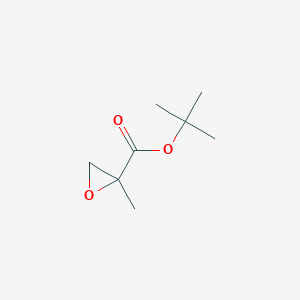
4,6-Di-tert-butyl-2-chloropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Di-tert-butyl-2-chloropyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two bulky tert-butyl groups at positions 4 and 6, and a chlorine atom at position 2. The presence of these substituents significantly influences the chemical properties and reactivity of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di-tert-butyl-2-chloropyrimidine typically involves the nucleophilic substitution reactions. One common method involves the reaction of 2,4,6-trichloropyrimidine with tert-butyl lithium or tert-butyl magnesium chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is often heated to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of reagents .
化学反応の分析
Types of Reactions
4,6-Di-tert-butyl-2-chloropyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-4,6-di-tert-butylpyrimidine derivative .
科学的研究の応用
作用機序
The mechanism of action of 4,6-Di-tert-butyl-2-chloropyrimidine and its derivatives involves the interaction with specific molecular targets, such as enzymes and receptors. The bulky tert-butyl groups and the chlorine atom influence the binding affinity and selectivity of the compound. For example, the compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access .
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Similar in structure but with a phenol ring instead of a pyrimidine ring.
4,6-Di-tert-butyl-2-nitrosophenol: Contains a nitroso group instead of a chlorine atom.
2,4,6-Tri-tert-butylpyrimidine: Contains an additional tert-butyl group at position 2
Uniqueness
4,6-Di-tert-butyl-2-chloropyrimidine is unique due to the specific positioning of the tert-butyl groups and the chlorine atom. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry .
特性
分子式 |
C12H19ClN2 |
|---|---|
分子量 |
226.74 g/mol |
IUPAC名 |
4,6-ditert-butyl-2-chloropyrimidine |
InChI |
InChI=1S/C12H19ClN2/c1-11(2,3)8-7-9(12(4,5)6)15-10(13)14-8/h7H,1-6H3 |
InChIキー |
ONJXREKVSAZFBM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=NC(=N1)Cl)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



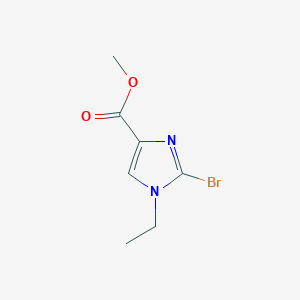

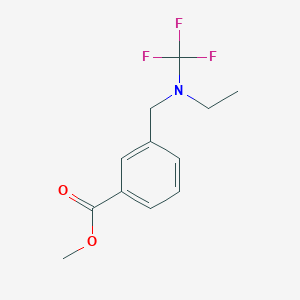


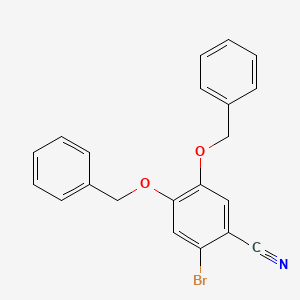
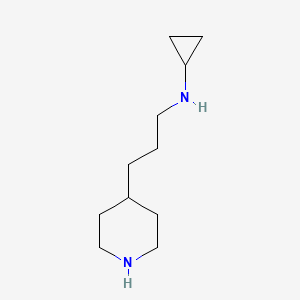
![benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)

